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Compound of Interest

Compound Name: Aplaviroc

Cat. No.: B15606186 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers investigating the mechanisms of Aplaviroc-induced hepatotoxicity. The

information is intended for scientists and drug development professionals.

Frequently Asked Questions (FAQs)
Q1: What is known about the clinical presentation of Aplaviroc-induced hepatotoxicity?

A1: Clinical trials of Aplaviroc, a CCR5 antagonist, were discontinued due to instances of

severe liver toxicity.[1][2][3][4] The hepatotoxicity was characterized by elevations in alanine

aminotransferase (ALT) and total bilirubin levels.[1][2][3] Two participants in the clinical trials

developed grade 3 or higher elevations in both ALT and total bilirubin.[1][3] The mechanism of

this liver injury is considered idiosyncratic and intrinsic to the Aplaviroc molecule itself, rather

than a class effect of CCR5 antagonists.[1][3]

Q2: Is there a correlation between Aplaviroc plasma concentration and the observed

hepatotoxicity?

A2: No significant association was found between the plasma concentrations of Aplaviroc and

the elevations in liver enzymes observed in clinical trials.[1][3] However, preclinical studies in

rats and monkeys indicated that Aplaviroc and its metabolites accumulate in the liver at

concentrations 70- to 100-fold higher than in the blood.[1] This suggests that intrahepatic drug

concentrations may be more relevant to the toxicity than plasma levels.
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Q3: What is the metabolic pathway of Aplaviroc and could it contribute to hepatotoxicity?

A3: Aplaviroc is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4,

with minor involvement of CYP2C19.[1] It is also a weak time-dependent inhibitor of CYP3A4.

[1] The formation of reactive metabolites during CYP-mediated metabolism is a common

mechanism of drug-induced liver injury (DILI).[5][6] It is hypothesized that the bioactivation of

Aplaviroc by CYP3A4 could lead to the formation of reactive intermediates that contribute to

hepatocyte damage.[7][8][9]

Q4: Could inhibition of liver transporters by Aplaviroc play a role in its hepatotoxicity?

A4: Yes, this is a plausible hypothesis. Preclinical data show that Aplaviroc is a substrate and

an inhibitor of the organic anion transporting polypeptide 1B1 (OATP1B1).[1] OATP1B1 is a

transporter responsible for the uptake of various compounds, including bilirubin, into

hepatocytes.[10][11][12] Inhibition of OATP1B1 can lead to an increase in unconjugated

bilirubin in the blood (hyperbilirubinemia), a clinical sign observed with Aplaviroc.[10][11]

Therefore, OATP1B1 inhibition is a potential mechanism contributing to the observed liver

injury.

Q5: What are other potential, yet unproven, mechanisms of Aplaviroc-induced hepatotoxicity

that I could investigate?

A5: Based on general mechanisms of DILI, several other pathways could be investigated for

their role in Aplaviroc hepatotoxicity:

Mitochondrial Dysfunction: Drug-induced mitochondrial injury is a key factor in many cases

of DILI.[13][14] This can lead to ATP depletion, the formation of reactive oxygen species

(ROS), and the initiation of apoptosis or necrosis.

Oxidative Stress: The formation of ROS can overwhelm the cell's antioxidant defenses,

leading to damage of lipids, proteins, and DNA, and triggering cell death pathways.[13]

Induction of Apoptosis: Drug-induced stress can activate signaling cascades, such as the c-

Jun N-terminal kinase (JNK) pathway, leading to programmed cell death (apoptosis).[13][14]

[15][16][17]
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Cholestasis: Disruption of bile acid transport can lead to the intracellular accumulation of

cytotoxic bile acids, causing cholestatic liver injury.[18][19][20][21]

Troubleshooting Experimental Investigations
Data Presentation: Clinical Trial Hepatotoxicity Data

Parameter Aplaviroc Recipients Control Recipients

Grade 2 or higher ALT

elevations
6.0% (17/281) 3.6% (2/55)

Grade 2 or higher Total

Bilirubin elevations
10.3% (29/281) 7.3% (4/55)

Grade 3 or higher ALT & Total

Bilirubin elevations
2 subjects 0 subjects

Data summarized from clinical trials of Aplaviroc.[1][3]

Experimental Workflow for Investigating Aplaviroc
Hepatotoxicity
Below is a diagram illustrating a potential experimental workflow to investigate the mechanisms

of Aplaviroc-induced hepatotoxicity in vitro.
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Experimental workflow for in vitro investigation of Aplaviroc hepatotoxicity.

Potential Signaling Pathway in Aplaviroc-Induced Liver
Injury
The following diagram illustrates a hypothesized signaling cascade that could be involved in

Aplaviroc-induced hepatotoxicity, focusing on the role of oxidative stress and the JNK

pathway.
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Hypothesized signaling pathway for Aplaviroc-induced hepatotoxicity.
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Assessment of Mitochondrial Membrane Potential
(ΔΨm) using TMRM
Issue: You suspect Aplaviroc is causing mitochondrial dysfunction and want to measure

changes in the mitochondrial membrane potential.

Troubleshooting Guide:

Principle: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, fluorescent dye

that accumulates in active mitochondria with intact membrane potentials. A decrease in

TMRM fluorescence indicates mitochondrial depolarization.[22][23][24][25][26]

Protocol:

Cell Culture: Seed hepatocytes (e.g., HepG2, HepaRG, or primary human hepatocytes) in

a 96-well plate and allow them to adhere overnight.

Treatment: Treat the cells with various concentrations of Aplaviroc for a predetermined

time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for

mitochondrial depolarization, such as FCCP (carbonyl cyanide-4-

(trifluoromethoxy)phenylhydrazone) at 10-20 µM for 10-30 minutes.[23][24]

TMRM Staining: Remove the treatment medium and incubate the cells with TMRM

staining solution (e.g., 25-250 nM in culture medium) for 30 minutes at 37°C.[22][25]

Washing: Gently wash the cells with pre-warmed PBS or culture medium.

Measurement: Measure the fluorescence using a fluorescence plate reader, fluorescence

microscope, or flow cytometer. For TMRM, the excitation/emission maxima are

approximately 549/575 nm.[23]

Expected Outcome: A significant decrease in TMRM fluorescence in Aplaviroc-treated cells

compared to the vehicle control would suggest mitochondrial depolarization.

Common Pitfalls:

Phototoxicity: Limit exposure to excitation light to prevent dye phototoxicity and bleaching.
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Cell Health: Ensure cells are healthy before the experiment, as poor cell health can

independently affect ΔΨm.

Dye Concentration: The optimal TMRM concentration may vary between cell types and

should be determined empirically.

Detection of Intracellular Reactive Oxygen Species
(ROS)
Issue: You hypothesize that Aplaviroc metabolism leads to oxidative stress and want to

measure ROS production.

Troubleshooting Guide:

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable

compound that is deacetylated by cellular esterases to non-fluorescent DCFH. In the

presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

[27][28][29][30][31]

Protocol:

Cell Culture: Seed hepatocytes in a 96-well plate.

Treatment: Treat cells with Aplaviroc. Include a vehicle control and a positive control for

ROS induction, such as tert-butyl hydroperoxide (TBHP) or H₂O₂.[27][28][29]

DCFH-DA Staining: Remove the treatment medium and wash the cells with PBS. Incubate

the cells with DCFH-DA working solution (e.g., 10-20 µM in serum-free medium) for 30-60

minutes at 37°C in the dark.[27][29][31]

Measurement: After incubation, wash the cells to remove excess probe. Measure the

fluorescence intensity with a plate reader (excitation/emission ~490/519-535 nm).[27][28]

[31]

Expected Outcome: An increase in DCF fluorescence in Aplaviroc-treated cells would

indicate an increase in intracellular ROS levels.
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Common Pitfalls:

Autofluorescence: Some compounds can be autofluorescent. Run a control with

Aplaviroc alone to check for interference.

Probe Oxidation: The probe can be oxidized by factors other than ROS. Ensure proper

controls are in place.

Assessment of Apoptosis via Caspase-3/7 Activity
Issue: You want to determine if Aplaviroc induces apoptosis in hepatocytes.

Troubleshooting Guide:

Principle: Caspases-3 and -7 are key effector caspases in the apoptotic pathway. Assays

often use a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide

sequence, which is specifically cleaved by active caspase-3/7 to generate a measurable

signal.[32][33][34][35][36]

Protocol (using a luminescent assay):

Cell Culture: Plate hepatocytes in a white-walled 96-well plate suitable for luminescence

measurements.

Treatment: Treat cells with Aplaviroc for the desired duration. Include a vehicle control

and a positive control for apoptosis (e.g., staurosporine).

Assay: Add the caspase-glo 3/7 reagent directly to the wells. This reagent typically

contains a cell lysis buffer and the caspase substrate.

Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and the

enzymatic reaction to occur.

Measurement: Measure the luminescence using a plate-reading luminometer.

Expected Outcome: An increase in the luminescent signal in Aplaviroc-treated cells

compared to controls indicates activation of caspase-3/7 and induction of apoptosis.
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Common Pitfalls:

Assay Timing: The timing of caspase activation can be transient. It may be necessary to

perform a time-course experiment to capture the peak activity.

Necrosis vs. Apoptosis: High concentrations of a toxicant can cause necrosis, which would

not necessarily lead to caspase activation. It is important to correlate caspase activity with

other measures of cell death.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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